molecular formula C13H18O2 B1582394 2,4,6-Trimethyl-4-phenyl-1,3-dioxane CAS No. 5182-36-5

2,4,6-Trimethyl-4-phenyl-1,3-dioxane

Cat. No.: B1582394
CAS No.: 5182-36-5
M. Wt: 206.28 g/mol
InChI Key: IEZPIUQRQRWIFE-UHFFFAOYSA-N
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Description

2, 4, 6-Trimethyl-4-phenyl-1, 3-dioxane, also known as floralate or vertacetal, belongs to the class of organic compounds known as 1, 3-dioxanes. These are organic compounds containing 1, 3-dioxane, an aliphatic six-member ring with two oxygen atoms in ring positions 1 and 3. 2, 4, 6-Trimethyl-4-phenyl-1, 3-dioxane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4, 6-trimethyl-4-phenyl-1, 3-dioxane is primarily located in the membrane (predicted from logP). 2, 4, 6-Trimethyl-4-phenyl-1, 3-dioxane has a citrus, fresh, and gardenia taste.

Mechanism of Action

Target of Action

The primary target of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane is the olfactory receptors in the human nose . This compound is primarily used in the fragrance industry due to its strong, herbaceous-fresh, green, and typically grapefruit-like odor .

Mode of Action

This compound interacts with the olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of its unique scent . This interaction is facilitated by the compound’s specific molecular structure, which fits into the binding site of the olfactory receptors .

Biochemical Pathways

Upon binding to the olfactory receptors, this compound initiates a cascade of biochemical reactions. These reactions involve a series of signal transduction pathways that ultimately lead to the perception of smell. The specific pathways affected by this compound are complex and involve numerous biochemical and neurological processes .

Pharmacokinetics

Given its use in the fragrance industry, it can be inferred that the compound is readily absorbed through the nasal mucosa upon inhalation . Its distribution, metabolism, and excretion would likely depend on various factors, including its chemical structure and the individual’s metabolic processes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stimulation of olfactory receptors and the subsequent initiation of signal transduction pathways. This leads to the perception of its characteristic scent, contributing to the overall sensory experience of the fragrance or product in which it is included .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility and therefore its ability to reach the olfactory receptors can be affected by temperature and humidity . Additionally, the compound’s stability and scent may be influenced by its interaction with other ingredients in a fragrance mixture .

Biochemical Analysis

Biochemical Properties

2,4,6-Trimethyl-4-phenyl-1,3-dioxane plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cell membranes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins . Its impact on cellular metabolism includes alterations in the activity of metabolic enzymes and changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been found to inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, it can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity . In in vitro studies, it has been observed that this compound remains relatively stable under controlled conditions, but its degradation products can have different biological effects . Long-term exposure to this compound in in vivo studies has shown potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways . At higher doses, toxic or adverse effects can be observed, including liver toxicity and disruptions in normal metabolic processes. Threshold effects have been noted, where a specific dosage range leads to significant changes in biological activity.

Properties

IUPAC Name

2,4,6-trimethyl-4-phenyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-9-13(3,15-11(2)14-10)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZPIUQRQRWIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC(O1)C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052157
Record name 2,4,6-Trimethyl-4-phenyl-1,3-dioxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

278.00 to 279.00 °C. @ 760.00 mm Hg
Record name 2,4,6-Trimethyl-4-phenyl-1,3-dioxane
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5182-36-5
Record name Floropal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5182-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Dioxane, 2,4,6-trimethyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 2,4,6-trimethyl-4-phenyl-
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Record name 2,4,6-Trimethyl-4-phenyl-1,3-dioxane
Source EPA DSSTox
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Record name 2,4,6-trimethyl-4-phenyl-1,3-dioxane
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Record name 2,4,6-Trimethyl-4-phenyl-1,3-dioxane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary focus of the research paper on 2,4,6-Trimethyl-4-phenyl-1,3-dioxane?

A: The research paper focuses on assessing the safety of this compound as a fragrance ingredient. [] This likely involves evaluating its potential toxicity, irritancy, and other safety-related parameters.

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